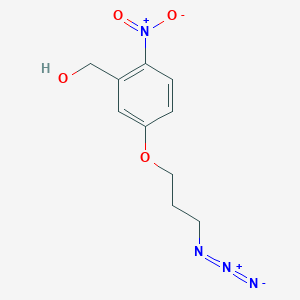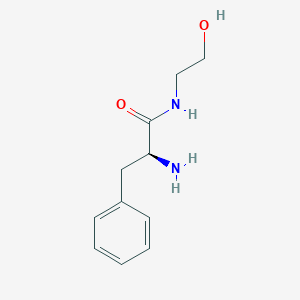
N-((3-Methylpyridin-2-yl)methyl)-1-(pyridin-2-yl)ethanamine
Descripción general
Descripción
N-((3-Methylpyridin-2-yl)methyl)-1-(pyridin-2-yl)ethanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of two pyridine rings, which are heterocyclic aromatic organic compounds containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-((3-Methylpyridin-2-yl)methyl)-1-(pyridin-2-yl)ethanamine typically involves the reaction of 3-methyl-2-pyridinemethanol with 2-pyridineethanamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: N-((3-Methylpyridin-2-yl)methyl)-1-(pyridin-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of the corresponding amines.
Substitution: Formation of halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, N-((3-Methylpyridin-2-yl)methyl)-1-(pyridin-2-yl)ethanamine is used as a ligand in coordination chemistry.
Biology: In biology, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to exert its effects.
Industry: In industry, this compound can be used as an intermediate in the synthesis of other chemicals. It may also be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-((3-Methylpyridin-2-yl)methyl)-1-(pyridin-2-yl)ethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the target.
Comparación Con Compuestos Similares
- (2-Methyl-pyridin-3-ylmethyl)-(1-pyridin-2-ylethyl)-amine
- (3-Methyl-pyridin-4-ylmethyl)-(1-pyridin-2-ylethyl)-amine
- (3-Methyl-pyridin-2-ylmethyl)-(1-pyridin-3-ylethyl)-amine
Comparison: Compared to these similar compounds, N-((3-Methylpyridin-2-yl)methyl)-1-(pyridin-2-yl)ethanamine may exhibit unique properties due to the specific positioning of the methyl and pyridine groups. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Propiedades
Fórmula molecular |
C14H17N3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
N-[(3-methylpyridin-2-yl)methyl]-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C14H17N3/c1-11-6-5-9-16-14(11)10-17-12(2)13-7-3-4-8-15-13/h3-9,12,17H,10H2,1-2H3 |
Clave InChI |
ICCKIFRYIOOISE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)CNC(C)C2=CC=CC=N2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![tert-butyl N-[(1S)-1-{6-bromo-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-7-yl}ethyl]carbamate](/img/structure/B8664751.png)


![3-Chloro-6-[4-(methanesulfonyl)phenyl]pyridazine](/img/structure/B8664787.png)
